4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that features a brominated phenol group and a piperazine ring substituted with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,5-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Bromination: The phenol group is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated phenol is then coupled with the piperazine intermediate using a coupling agent such as formaldehyde or paraformaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenol.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential as an antimicrobial and antiviral agent.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The brominated phenol group can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: A compound with similar brominated phenol structure but different substituents on the phenyl ring.
2-bromo-4-methylphenol: Another brominated phenol with a methyl group instead of the piperazine ring.
Uniqueness
4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of both a brominated phenol group and a piperazine ring with a dimethylphenyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-14-3-4-15(2)18(11-14)22-9-7-21(8-10-22)13-16-12-17(20)5-6-19(16)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXGTIMRVWTPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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